

# The Critical Role of WDR5 in MLL Fusion Leukemia: A Technical Guide

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#### **Abstract**

Mixed-lineage leukemia (MLL) is an aggressive form of acute leukemia driven by chromosomal translocations involving the KMT2A (formerly MLL1) gene. These translocations generate oncogenic fusion proteins that aberrantly activate a pro-leukemic gene expression program. A growing body of evidence has identified WD Repeat Domain 5 (WDR5) as an indispensable component of the MLL fusion protein complex, making it a critical node for therapeutic intervention. This technical guide provides an in-depth examination of the molecular function of WDR5 in the context of MLL fusion leukemia, details its validation as a drug target, summarizes key quantitative data for targeted inhibitors, and provides detailed experimental protocols for studying the WDR5-MLL interaction.

# Introduction: The Epigenetic Landscape of MLL Fusion Leukemia

Mixed-lineage leukemia is characterized by rearrangements of the KMT2A gene, which encodes a histone H3 lysine 4 (H3K4) methyltransferase.[1][2] These rearrangements fuse the N-terminal portion of MLL1 with one of over 80 different partner proteins, creating oncogenic MLL fusion proteins.[3][4] The N-terminus of MLL1 retained in the fusion protein is crucial as it mediates interactions with essential components of a larger protein complex, including the tumor suppressor Menin.[5] These fusion proteins drive leukemogenesis by constitutively



activating the expression of target genes, most notably the HOXA9 and MEIS1 homeobox genes, which are critical for hematopoietic stem cell self-renewal.[3][6]

The enzymatic activity of the wild-type MLL1 protein is dependent on its assembly into a core complex with several other proteins: WDR5, Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, Homeotic-2-Like (ASH2L), and DPY30.[7][8][9] This complex, often referred to as the MLL or COMPASS-like complex, is essential for robust H3K4 di- and tri-methylation, epigenetic marks associated with active gene transcription.[10][11][12] Crucially, the oncogenic activity of MLL fusion proteins is also dependent on these core components, establishing the protein-protein interactions within this complex as key therapeutic targets.

## The Central Scaffolding Role of WDR5

WDR5 is a highly conserved WD40-repeat containing protein that functions as a critical scaffolding component within the MLL methyltransferase complex.[9][13] Its primary roles are to stabilize the complex and to present substrates for methylation.

## **Interaction with the MLL Complex**

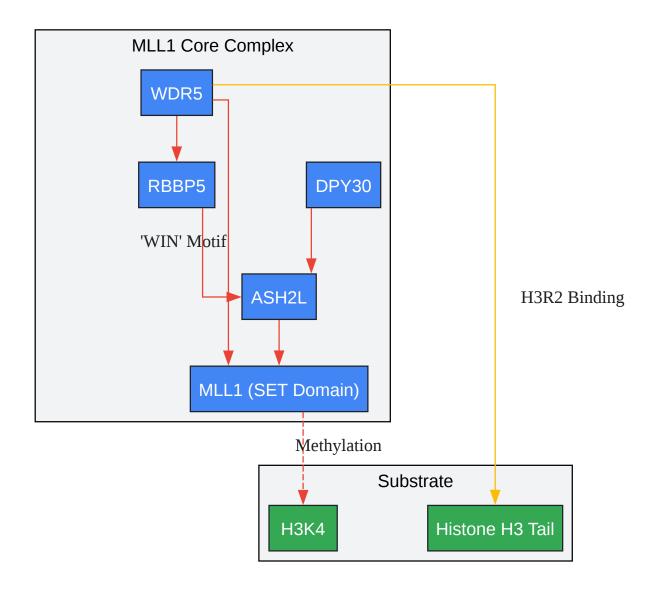
WDR5 is indispensable for the assembly and enzymatic activity of the MLL1 core complex.[10] [14] It acts as a central hub, directly interacting with both the MLL1 protein and other core subunits like RBBP5.[8][9] The interaction between WDR5 and MLL1 is mediated by a conserved "WDR5-interacting" (WIN) motif within MLL1.[10][15] Structural studies have revealed that a critical arginine residue (Arg-3765) within the MLL1 WIN motif inserts into a pocket on the surface of WDR5.[15] Disruption of this specific interaction leads to the dissociation of the MLL1 core complex and a dramatic reduction in its H3K4 methyltransferase activity.[6][14]

### **Interaction with Histone H3**

Initially, WDR5 was thought to "read" existing methylation marks on histone H3, specifically recognizing dimethylated H3K4 (H3K4me2) to facilitate subsequent trimethylation.[12] However, crystal structures have shown that WDR5 binds to the N-terminal tail of histone H3, utilizing the same pocket that binds the MLL1 WIN motif to interact with arginine 2 of histone H3 (H3R2).[7][15][16] This suggests a model where WDR5 doesn't directly read the K4 methylation state but instead serves to present the histone H3 tail to the MLL1 catalytic SET domain for methylation.[12] There is a delicate interplay where the MLL protein and the histone



H3 substrate compete for binding to the same site on WDR5, a process that may be modulated by the methylation status of the histone tail.[7][16]



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**Figure 1:** The MLL1 Core Complex and its interaction with Histone H3.

## The Oncogenic Mechanism of MLL Fusion Proteins

In MLL-rearranged leukemia, the chromosomal translocation results in an MLL fusion protein that lacks the C-terminal SET domain responsible for methyltransferase activity.[3] However, the N-terminal portion, which contains the WDR5-binding WIN motif, is retained. This MLL-N-



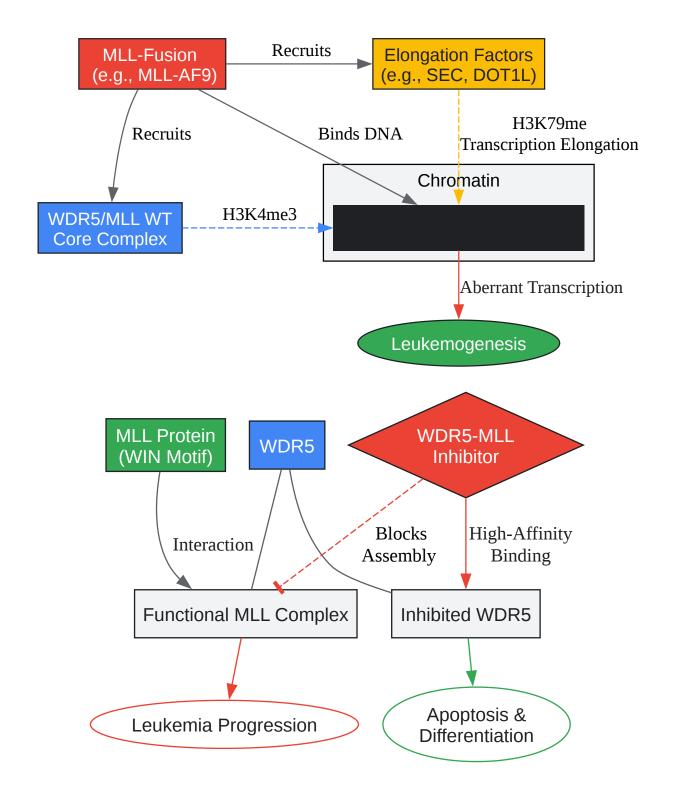




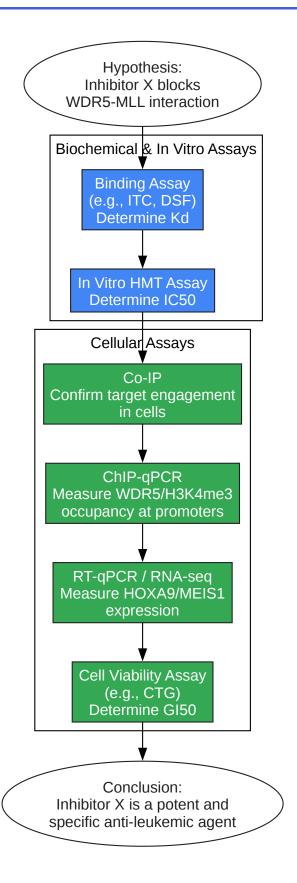
terminus directs the fusion protein to target gene loci, such as HOXA9.[3] The fusion partner (e.g., AF4, AF9, ENL) recruits other potent transcriptional activators, including the super elongation complex (SEC) and DOT1L, the H3K79 methyltransferase.[4][5]

Crucially, the MLL fusion oncoprotein requires the remaining wild-type MLL1 allele and its associated core complex components, including WDR5, for its full leukemogenic activity.[1][6] The WDR5-containing complex is recruited to the target genes, where it establishes the H3K4me3 mark, creating a chromatin environment permissive for the high levels of transcription driven by the fusion protein's partner. This cooperative action maintains the aberrant expression of genes that block hematopoietic differentiation and promote uncontrolled proliferation.[6]









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